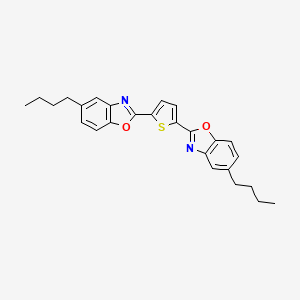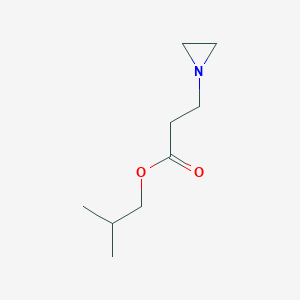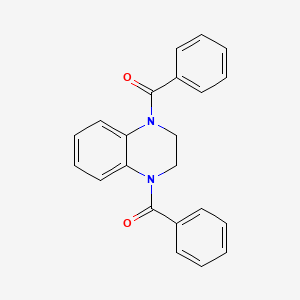
(4-Benzoyl-2,3-dihydroquinoxalin-1-yl)-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzoyl-2,3-dihydroquinoxalin-1-yl)-phenylmethanone is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzoyl-2,3-dihydroquinoxalin-1-yl)-phenylmethanone typically involves multi-step organic reactions. One possible route includes:
Formation of Quinoxaline Core: Starting with the condensation of o-phenylenediamine with a diketone to form the quinoxaline core.
Benzoylation: Introduction of the benzoyl group through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Final Coupling: Coupling the quinoxaline derivative with phenylmethanone under specific conditions to obtain the final product.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoxaline N-oxides.
Reduction: Reduction reactions may lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzoyl or phenylmethanone groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield N-oxides, while reduction may yield dihydro derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (4-Benzoyl-2,3-dihydroquinoxalin-1-yl)-phenylmethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets like enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, simpler in structure.
Benzoylquinoxaline: Lacks the phenylmethanone group.
Phenylquinoxaline: Lacks the benzoyl group.
Uniqueness
(4-Benzoyl-2,3-dihydroquinoxalin-1-yl)-phenylmethanone is unique due to the presence of both benzoyl and phenylmethanone groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
CAS No. |
22397-80-4 |
|---|---|
Molecular Formula |
C22H18N2O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(4-benzoyl-2,3-dihydroquinoxalin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C22H18N2O2/c25-21(17-9-3-1-4-10-17)23-15-16-24(20-14-8-7-13-19(20)23)22(26)18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChI Key |
LASLFMMIPCCRAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


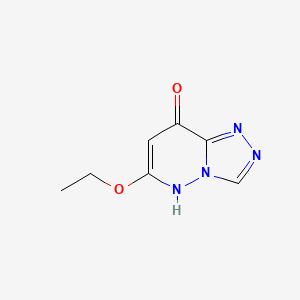
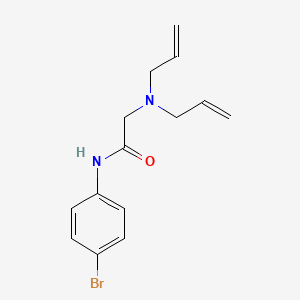
![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)

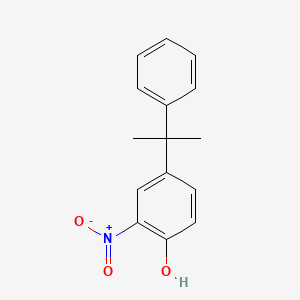
![8-[(Trimethylsilyl)oxy]quinoline](/img/structure/B14697849.png)
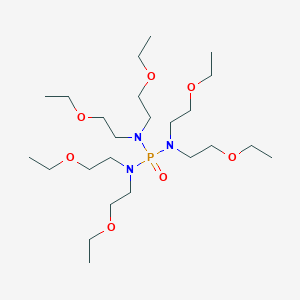
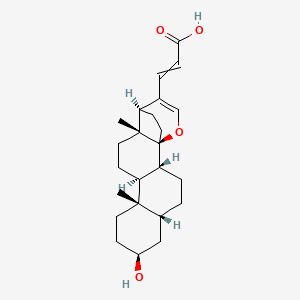
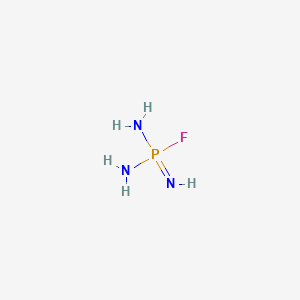
![1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide](/img/structure/B14697872.png)
